tert-Butyl (4-chloroimidazo[1,5-a]quinoxalin-7-yl)carbamate
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Overview
Description
tert-Butyl (4-chloroimidazo[1,5-a]quinoxalin-7-yl)carbamate: is a chemical compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tert-butyl group, a chloro substituent, and an imidazoquinoxaline core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of tert-butyl (4-chloroimidazo[1,5-a]quinoxalin-7-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of an iridium catalyst and visible light, leading to the formation of the imidazoquinoxaline core . The chloro substituent can be introduced through aromatic nucleophilic substitution reactions, while the tert-butyl carbamate group is often added using tert-butyl chloroformate under basic conditions .
Chemical Reactions Analysis
tert-Butyl (4-chloroimidazo[1,5-a]quinoxalin-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazoquinoxaline derivatives.
Scientific Research Applications
tert-Butyl (4-chloroimidazo[1,5-a]quinoxalin-7-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of tert-butyl (4-chloroimidazo[1,5-a]quinoxalin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, such as adenosine and benzodiazepine receptors, as well as phosphodiesterases . These interactions lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
tert-Butyl (4-chloroimidazo[1,5-a]quinoxalin-7-yl)carbamate can be compared with other imidazoquinoxaline derivatives, such as:
Imidazo[1,2-a]quinoxalines: These compounds have a similar core structure but differ in the position of the nitrogen atoms within the ring system, leading to different chemical and biological properties.
Imidazo[1,5-a]pyrimidines: These compounds are structural analogs of imidazoquinoxalines but contain a pyrimidine ring instead of a quinoxaline ring, resulting in distinct reactivity and applications.
The unique combination of the tert-butyl group, chloro substituent, and imidazoquinoxaline core in this compound contributes to its distinct chemical behavior and broad range of applications.
Properties
Molecular Formula |
C15H15ClN4O2 |
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Molecular Weight |
318.76 g/mol |
IUPAC Name |
tert-butyl N-(4-chloroimidazo[1,5-a]quinoxalin-7-yl)carbamate |
InChI |
InChI=1S/C15H15ClN4O2/c1-15(2,3)22-14(21)18-9-4-5-11-10(6-9)19-13(16)12-7-17-8-20(11)12/h4-8H,1-3H3,(H,18,21) |
InChI Key |
KLMUTANVOIBELK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N3C=NC=C3C(=N2)Cl |
Origin of Product |
United States |
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